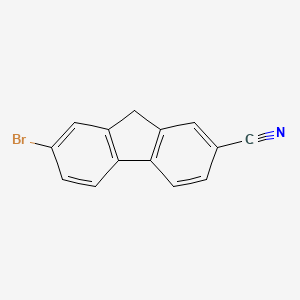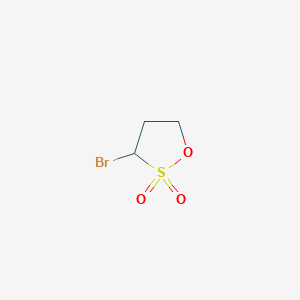
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione is an organic compound with the molecular formula C3H5BrO3S. It is a derivative of oxathiolane, characterized by the presence of a bromine atom and a dioxo group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .
Méthodes De Préparation
The synthesis of 3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione can be achieved through multiple routes. One common method involves the reaction of 1,2-oxathiolane with bromine to form 3-bromo-1,2-oxathiolane. This intermediate is then treated with benzoyl peroxide to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction can lead to the formation of thiolane derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with various molecular targets. The bromine atom and dioxo group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione can be compared with other similar compounds, such as:
1,3-Propane sultone: Similar in structure but lacks the bromine atom.
4-Hydroxy-1,2lambda~6~-oxathiolane-2,2-dione: Contains a hydroxyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a broader range of chemical transformations.
Propriétés
Numéro CAS |
652143-74-3 |
|---|---|
Formule moléculaire |
C3H5BrO3S |
Poids moléculaire |
201.04 g/mol |
Nom IUPAC |
3-bromooxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H5BrO3S/c4-3-1-2-7-8(3,5)6/h3H,1-2H2 |
Clé InChI |
HULVUZVQKJPUDG-UHFFFAOYSA-N |
SMILES canonique |
C1COS(=O)(=O)C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)

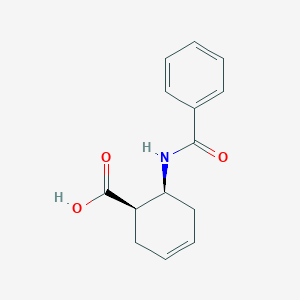
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
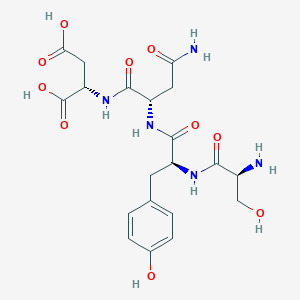
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)
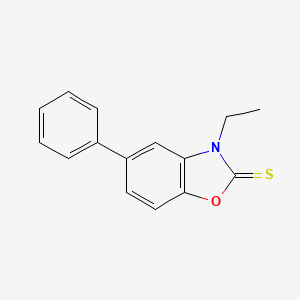

![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
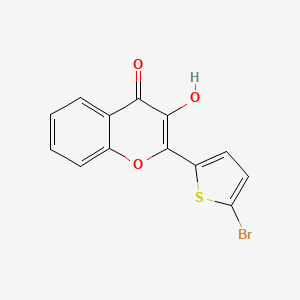

![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)
